Hexanoic acid, 6,6',6''-(1,3,5-triazine-2,4,6-triyltriimino)tris-

Vue d'ensemble

Description

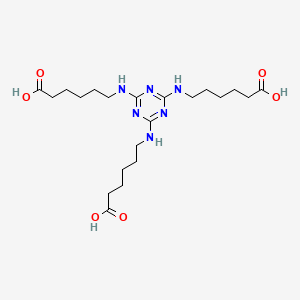

Hexanoic acid, 6,6',6''-(1,3,5-triazine-2,4,6-triyltriimino)tris- is a useful research compound. Its molecular formula is C21H36N6O6 and its molecular weight is 468.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality Hexanoic acid, 6,6',6''-(1,3,5-triazine-2,4,6-triyltriimino)tris- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hexanoic acid, 6,6',6''-(1,3,5-triazine-2,4,6-triyltriimino)tris- including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

Hexanoic acid, 6,6',6''-(1,3,5-triazine-2,4,6-triyltriimino)tris- (CAS Number: 80584-91-4) is a compound with significant potential in various biological applications. This article delves into its biological activity, including antimicrobial properties, potential therapeutic uses, and relevant research findings.

Molecular Formula : C21H36N6O6

Molecular Weight : 468.5 g/mol

Physical State : Can exist as a liquid or solid

Solubility : 1.3 mg/L in water at 25°C

Melting Point : 186-188 °C

Boiling Point : Predicted at approximately 773.8 °C

Antimicrobial Properties

Research indicates that hexanoic acid derivatives exhibit antimicrobial activity against various bacterial strains. In a study evaluating the antimicrobial effects of synthesized hexahydro-1,3,5-triazine compounds—related to hexanoic acid—results showed mild activity against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Klebsiella pneumoniae . The specific compound under discussion demonstrated potential as an anti-biofilm agent, which is crucial for preventing chronic infections.

The mechanism through which hexanoic acid and its derivatives exert their antimicrobial effects involves interference with bacterial cell wall synthesis and biofilm formation. Molecular docking studies suggest that these compounds can bind effectively to enzymes critical for bacterial survival, such as glucosamine-6-phosphate synthase . This binding inhibits the enzyme's activity, thereby disrupting the synthesis of essential components of the bacterial cell wall.

Case Studies

-

Study on Antimicrobial Activity :

- Objective : To evaluate the effectiveness of hexanoic acid derivatives against common pathogens.

- Methodology : In vitro assays were conducted using several bacterial strains.

- Findings : The compounds exhibited varying degrees of antimicrobial activity; notably, some derivatives showed enhanced efficacy compared to traditional antibiotics like ampicillin .

-

Corrosion Inhibition Study :

- Objective : To assess the efficacy of hexanoic acid as a corrosion inhibitor in industrial applications.

- Methodology : Electrochemical tests were performed to evaluate the protective capabilities of the compound on metal surfaces.

- Findings : The results indicated that hexanoic acid provides significant corrosion resistance, making it a viable option for industrial applications .

Research Findings Summary

Applications De Recherche Scientifique

Corrosion Inhibition

Hexanoic acid, 6,6',6''-(1,3,5-triazine-2,4,6-triyltriimino)tris- has been identified as an effective corrosion inhibitor. Its structure allows it to form protective films on metal surfaces, thereby reducing oxidation and degradation. A study demonstrated its efficacy in protecting mild steel in acidic environments by significantly decreasing corrosion rates compared to untreated samples.

Agricultural Chemistry

This compound is also explored for its potential as a biopesticide. Its triazine core can interact with biological pathways in pests while being less harmful to non-target organisms. Research indicates that formulations containing this compound can effectively control specific pest populations while promoting environmental safety.

Material Science

In material science, hexanoic acid derivatives are investigated for use in synthesizing polymers with enhanced thermal stability and mechanical properties. The incorporation of the triazine moiety into polymer matrices has shown improvements in heat resistance and structural integrity under stress.

Pharmaceuticals

The compound's unique structure makes it a candidate for drug delivery systems. Studies are underway to evaluate its ability to encapsulate therapeutic agents and provide controlled release profiles. Initial results show promise in enhancing the bioavailability of certain drugs when combined with this compound.

Case Studies

Propriétés

IUPAC Name |

6-[[4,6-bis(5-carboxypentylamino)-1,3,5-triazin-2-yl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H36N6O6/c28-16(29)10-4-1-7-13-22-19-25-20(23-14-8-2-5-11-17(30)31)27-21(26-19)24-15-9-3-6-12-18(32)33/h1-15H2,(H,28,29)(H,30,31)(H,32,33)(H3,22,23,24,25,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKKWPPMEXIXECW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=O)O)CCNC1=NC(=NC(=N1)NCCCCCC(=O)O)NCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36N6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9072868 | |

| Record name | 6,6',6''-(1,3,5-Triazine-2,4,6-triyltriazanediyl)trihexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9072868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Other Solid; Water or Solvent Wet Solid, Solid; [ECHA REACH Registrations] | |

| Record name | Hexanoic acid, 6,6',6''-(1,3,5-triazine-2,4,6-triyltriimino)tris- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6,6',6'-(1,3,5-Triazine-2,4,6-triyltriimino)trihexanoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19822 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

80584-91-4 | |

| Record name | 1,3,5-Triazine-2,4,6-triaminocaproic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80584-91-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexanoic acid, 6,6',6''-(1,3,5-triazine-2,4,6-triyltriimino)tris- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080584914 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanoic acid, 6,6',6''-(1,3,5-triazine-2,4,6-triyltriimino)tris- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6,6',6''-(1,3,5-Triazine-2,4,6-triyltriazanediyl)trihexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9072868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,6',6''-(1,3,5-triazine-2,4,6-triyltriimino)trihexanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.255 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What are the key improvements offered by the novel production technology for 2,4,6-Tri-(6-aminocaproic acid)-1,3,5-triazine presented in the research?

A1: The novel production technology offers several advantages over traditional methods:

- Reduced reaction times: The hydrolysis of caprolactam and its subsequent condensation with cyanuric chloride are significantly faster. []

- Energy efficiency: The process utilizes the heat generated during dissolution, leading to reduced steam consumption and heating time. []

- Lower water consumption: A double-water-tank circulating top washing system minimizes water usage during purification. This, combined with the shared use of top washing and pulping water, results in a 60% reduction in wastewater. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.